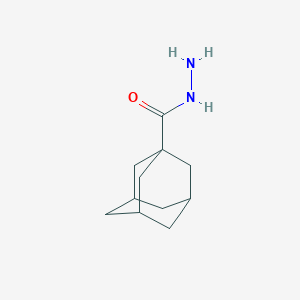

Adamantane-1-carbohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

adamantane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-13-10(14)11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXQVRADKYKERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40320052 | |

| Record name | adamantane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17846-15-0 | |

| Record name | 17846-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adamantane-1-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40320052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantane-1-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Adamantane-1-Carbohydrazide Derivatives: A Technical Guide for Researchers

Abstract

Adamantane-1-carbohydrazide and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities. The unique lipophilic and rigid cage-like structure of the adamantane moiety, combined with the reactive carbohydrazide functional group, provides a privileged scaffold for the development of novel therapeutic agents. This technical guide delves into the diverse mechanisms of action of this compound derivatives, offering an in-depth analysis of their antiviral, anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview of the current understanding of these mechanisms but also detailed experimental protocols and key structure-activity relationship insights to guide future research and development in this promising area of medicinal chemistry.

Introduction: The Adamantane Advantage in Medicinal Chemistry

The adamantane nucleus, a tricyclic alkane with a diamondoid structure, has long been recognized for its favorable physicochemical properties in drug design. Its high lipophilicity enhances membrane permeability, facilitating the transport of molecules to their target sites, while its steric bulk can provide a robust anchor for binding to hydrophobic pockets within biological targets.[1] The carbohydrazide moiety serves as a versatile synthetic handle, allowing for the facile generation of a diverse library of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones. This combination of a bulky, lipophilic core with a synthetically adaptable linker underpins the diverse pharmacological profiles of this compound derivatives.

Antiviral Mechanisms of Action

Adamantane derivatives first gained prominence as antiviral agents, and this compound derivatives continue this legacy with activity against a range of viruses.[2]

Inhibition of Influenza A M2 Proton Channel

The primary and most well-established antiviral mechanism of adamantane derivatives against influenza A virus is the blockade of the M2 proton channel.[2] This viral protein is essential for the uncoating of the virus within the host cell's endosome. By obstructing this channel, adamantane derivatives prevent the influx of protons, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein and its subsequent release into the cytoplasm, thereby halting viral replication at an early stage.[2] The adamantane cage lodges within the hydrophobic pore of the M2 channel tetramer, effectively plugging it.

Experimental Workflow: M2 Proton Channel Inhibition Assay (Yeast-Based)

This protocol outlines a high-throughput yeast growth restoration assay to screen for inhibitors of the influenza A virus M2 proton channel.

Caption: Workflow for M2 Proton Channel Inhibition Assay.

Potential Inhibition of Coronavirus Viroporins

Emerging research suggests that adamantane derivatives may also exhibit antiviral activity against coronaviruses, including SARS-CoV-2. The proposed mechanism involves the inhibition of the viroporin channel of the envelope (E) protein.[2] This channel is believed to function as a cation-selective ion channel, playing a role in viral assembly and release. By blocking this channel, adamantane derivatives may interfere with the viral life cycle. Further research is needed to fully elucidate this mechanism for this compound derivatives.

Anticancer Mechanisms of Action

The anticancer activity of this compound derivatives is multifaceted, with various derivatives exhibiting distinct mechanisms to inhibit cancer cell proliferation and induce cell death.

Induction of Apoptosis

A primary mechanism by which many this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1] Some derivatives have been shown to trigger the intrinsic (mitochondrial) apoptotic pathway.[2] This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a fluorometric assay to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.

-

Cell Culture and Treatment: Plate cancer cells in a 96-well plate and treat with various concentrations of the this compound derivative for a specified time. Include untreated and positive controls.

-

Reagent Preparation: Prepare the caspase-3/7 substrate solution containing a DEVD peptide conjugated to a fluorescent reporter.

-

Cell Lysis: Lyse the cells to release the cellular contents, including activated caspases.

-

Substrate Incubation: Add the caspase-3/7 substrate to the cell lysates and incubate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The amount of fluorescence is directly proportional to the caspase-3/7 activity.

Inhibition of DNA Polymerase

Certain adamantane-based synthetic retinoids have demonstrated anticancer activity through the suppression of DNA polymerase.[3] This enzyme is crucial for DNA replication, and its inhibition leads to cell cycle arrest and apoptosis. The lipophilic adamantane moiety is thought to facilitate the interaction of the compound with the enzyme's active site.

Modulation of Kinase Signaling Pathways

Some adamantane derivatives function as tyrosine kinase inhibitors, targeting enzymes that are often dysregulated in cancer.[3] By blocking the activity of these kinases, the compounds can interfere with downstream signaling pathways that control cell growth, proliferation, and survival. Additionally, inhibition of sphingosine kinase has been identified as a mechanism for some adamantane-based anticancer drugs.[3]

Data Presentation: In Vitro Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 5-NVAC | HeLa | Dose-dependent activity observed | [4] |

| Derivative 4a | A549 | Induces apoptosis | |

| Derivative 4e | Various | Cytotoxic | |

| Derivative 5e | Various | Cytotoxic |

Antimicrobial Mechanisms of Action

This compound derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[5]

Membranotropic Activity

A proposed mechanism for the antimicrobial action of some adamantane derivatives is their membranotropic activity.[6] The lipophilic adamantane core can intercalate into the lipid bilayer of microbial cell membranes, disrupting their integrity and leading to leakage of cellular contents and ultimately cell death.

Inhibition of DNA Gyrase and Topoisomerase IV

Several adamantane derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV.[7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these topoisomerases, the compounds prevent the relaxation of supercoiled DNA, leading to the accumulation of DNA strand breaks and bacterial cell death.

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

This protocol describes a gel-based assay to determine the inhibitory effect of this compound derivatives on DNA gyrase supercoiling activity.

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Data Presentation: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives

| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) | Reference |

| IVAC & Isomers | <1.95 | <1.95 | <1.95 | [9][10][11][12] |

| Derivative 9 | 62.5-1000 | 125-1000 | - | [6][13] |

| Derivative 14 | 62.5-1000 | 125-1000 | - | [6][13] |

| Derivative 15 | 62.5-1000 | - | 62.5-500 | [6][13] |

| Derivative 19 | 62.5-1000 | 125-500 | - | [6][13] |

Enzyme Inhibition

The adamantane scaffold has proven to be a valuable component in the design of various enzyme inhibitors, where its lipophilic nature facilitates binding to the active site.

Cholinesterase Inhibition

Adamantane-substituted guanylhydrazones have been identified as inhibitors of butyrylcholinesterase (BChE).[14] Molecular docking studies suggest that the adamantane moiety anchors the inhibitor in the active site, while the guanylhydrazone portion forms key hydrogen bonds with amino acid residues, leading to enzyme inhibition.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Adamantane-linked 1,2,4-triazole derivatives have shown potential as inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[15] The adamantane group is believed to occupy a hydrophobic pocket in the enzyme's active site, contributing to the inhibitory activity.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

While not directly this compound derivatives, the clinical success of adamantane-containing DPP-IV inhibitors like vildagliptin and saxagliptin highlights the potential of the adamantane scaffold in targeting this enzyme for the treatment of type 2 diabetes.[13] The adamantane moiety in these drugs plays a crucial role in their pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature of the substituents introduced via the hydrazone linkage.

-

Antiviral Activity: For influenza A M2 channel inhibition, the amine function on the adamantane core is crucial. Modifications to the carbohydrazide portion can modulate the lipophilicity and steric bulk, influencing the binding affinity to the channel.[16]

-

Anticancer Activity: The presence of electron-withdrawing groups on the aromatic ring of the hydrazone moiety often enhances cytotoxicity. The position and nature of these substituents can significantly impact the pro-apoptotic and anti-proliferative effects.

-

Antimicrobial Activity: The antimicrobial potency is influenced by the overall lipophilicity of the molecule. Aromatic and heterocyclic substituents on the hydrazone can modulate this property and introduce additional interactions with microbial targets.

-

Enzyme Inhibition: The substituents on the hydrazone part of the molecule are critical for specific interactions with the amino acid residues in the enzyme's active site. The adamantane core primarily serves as a lipophilic anchor.

Conclusion and Future Directions

This compound derivatives are a rich source of biologically active compounds with diverse mechanisms of action. The synthetic tractability of the carbohydrazide moiety allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological properties. Future research in this area should focus on elucidating the precise molecular targets for the anticancer and antimicrobial derivatives, exploring the potential for dual-action inhibitors, and optimizing the pharmacokinetic profiles of lead compounds. The insights and protocols provided in this guide are intended to facilitate these endeavors and accelerate the translation of promising this compound derivatives from the laboratory to the clinic.

References

- Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]

- (2023). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.

- Al-Wahaibi, L. H., et al. (2020). Synthesis and Structure Insights of Two Novel Broad-Spectrum Antibacterial Candidates Based on (E)-N′-[(Heteroaryl)methylene]adamantane-1-carbohydrazides. Molecules, 25(8), 1934. [Link]

- (2023). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry.

- Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]

- Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(8), 3467. [Link]

- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers. Journal of Scientific Research, 17(2), 547-560.

- Request PDF. (2025). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide.

- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane. Bangladesh Journals Online.

- Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(6), 1305-1330.

- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516-3604.

- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) Adamantane. Bangladesh Journals Online.

- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers.

- Kolocouris, N., et al. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(17), 3307-3318.

- Parab, D. D., & Kohli, H. K. (2025). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers. Journal of Scientific Research.

- Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Drug Development Research, 83(6), 1305-1330.

- Han, T., et al. (2016). The antitumor toxin CD437 is a direct inhibitor of DNA polymerase α.

- Kovacic, F., et al. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Bioorganic & Medicinal Chemistry, 20(19), 5845-5853.

- Turk-Erbut, S., et al. (2021). Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives. Archiv der Pharmazie, 354(2), e2000256.

- Hordyjewska, A., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 14(8), 3467.

- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.

- BenchChem. (2025). A Comparative Analysis of Adamantane-Based Inhibitors: A Guide for Researchers.

- Tan, T., et al. (2013). Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)

- Parab, D. D., & Kohli, H. K. (2025). Synthetic route to new 1–adamantylamine derivatives.

- Zayed, M. F., et al. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 6659156.

- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay.

- Pham, V. H., et al. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000.

- ResearchGate. (2018). Which is the best protocol for caspase-3 activity detection in vitro?

- Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors. Fingerprint.

- BenchChem. (2025). Application Notes and Protocols: Enzyme Inhibition Kinetics of Pulchelloside I.

- Thermo Fisher Scientific. (n.d.). Caspase Assays.

- TopoGEN, Inc. (2016). DNA Gyrase Assay Kit USER MANUAL.

- Indulen, M. K., et al. (1994). [Structure and antiviral activity of adamantane-containing polymer preparation]. Voprosy Virusologii, 39(4), 172-175.

- Maxwell, A. (1999). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Methods in Molecular Biology, 95, 145-156.

- ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?

- Ragab, A., et al. (2022). A new exploration toward adamantane derivatives as potential anti‐MDR agents: Design, synthesis, antimicrobial, and rad... OUCI.

- ResearchGate. (n.d.). (PDF)

- ResearchGate. (n.d.). Adamantane‐mediated inhibition of supercoiling of Staphylococcus aureus... | Download Scientific Diagram.

- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits.

- Aldrich, P. E., et al. (1971). Antiviral agents. 2. Structure-activity relationships of compounds related to 1-adamantanamine. Journal of Medicinal Chemistry, 14(6), 535-543.

- Inspiralis. (n.d.). Mycobacterium tuberculosis Gyrase Supercoiling Assay.

- National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.

- Pharmacy 180. (n.d.). SAR of Adamantane Amines.

- ResearchGate. (n.d.). Adamantane-substituted guanylhydrazones: Novel inhibitors of butyrylcholinesterase | Request PDF.

- Al-Wahaibi, L. H., et al. (2020). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 25(8), 1934.

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Broth Microdilution | MI [microbiology.mlsascp.com]

- 7. researchgate.net [researchgate.net]

- 8. A new exploration toward adamantane derivatives as potential anti-MDR agents: Design, synthesis, antimicrobial, and radiosterilization activity as potential topoisomerase IV and DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Antibacterial and Antifungal Activity of N’-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers | Journal of Scientific Research [banglajol.info]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and biological evaluation of 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pharmacy180.com [pharmacy180.com]

An In-depth Technical Guide to the Biological Activity of Adamantane-Based Hydrazones

Introduction

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and unique mechanisms of action is perpetual. Among the myriad of privileged scaffolds, the adamantane moiety stands out due to its distinctive structural and physicochemical properties.[1][2] This rigid, lipophilic, three-dimensional cage-like hydrocarbon imparts favorable characteristics such as metabolic stability and improved membrane permeability to bioactive molecules.[1][3] When coupled with the versatile hydrazone linker (-NH-N=CH-), a class of compounds with a broad spectrum of biological activities emerges.[4][5][6] This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of adamantane-based hydrazones, tailored for researchers, scientists, and drug development professionals.

Hydrazones themselves are a well-established class of compounds with diverse pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[4][5][6][7] The incorporation of the adamantane nucleus into the hydrazone scaffold often leads to synergistic effects, resulting in compounds with potent and varied biological profiles.[8] This guide will delve into the causality behind experimental choices in the design and evaluation of these compounds and present self-validating protocols for their study.

I. Synthesis of Adamantane-Based Hydrazones: A Generalized Approach

The synthesis of adamantane-based hydrazones is typically a straightforward and efficient process, primarily involving the condensation reaction between an adamantane-containing hydrazide and a suitable aldehyde or ketone.[4][9][10] This reaction is a classic example of nucleophilic addition-elimination at a carbonyl group.

Rationale Behind the Synthetic Strategy

The choice of a two-step synthesis starting from adamantane carboxylic acid is based on the ready availability of the starting material and the high yields typically obtained in each step. The initial esterification facilitates the subsequent reaction with hydrazine hydrate, which is more efficient than a direct reaction with the carboxylic acid. The final condensation step to form the hydrazone is robust and allows for the introduction of a wide range of substituents on the aromatic ring of the aldehyde or ketone, enabling the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Core Synthetic Workflow

A general and reliable protocol for the synthesis of adamantane-based hydrazones is outlined below. This method is adapted from established procedures and provides a solid foundation for further derivatization.[4][9]

Diagram: General Synthesis of Adamantane-Based Hydrazones

Caption: Synthetic pathway for adamantane-based hydrazones.

Experimental Protocol: Synthesis of N'-(substituted-benzylidene)this compound

This protocol details the synthesis in three distinct steps.

Step 1: Synthesis of Methyl adamantane-1-carboxylate

-

To a solution of adamantane-1-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude methyl adamantane-1-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve methyl adamantane-1-carboxylate (1.0 eq) in ethanol (10 volumes).

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

Step 3: Synthesis of Adamantane-based Hydrazone

-

To a solution of this compound (1.0 eq) in ethanol (10 volumes), add the desired substituted aromatic aldehyde or ketone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the mixture for 2-4 hours. The formation of a precipitate often indicates product formation.

-

Cool the reaction mixture to room temperature.

-

Filter the precipitated solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure adamantane-based hydrazone.

Self-Validation: The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[4][9]

II. Spectrum of Biological Activities

Adamantane-based hydrazones exhibit a remarkable range of biological activities, making them promising candidates for the development of new therapeutic agents.[4]

Diagram: Biological Activities of Adamantane-Based Hydrazones

Caption: Overview of the diverse biological activities.

Antimicrobial Activity

The combination of the adamantane moiety and the hydrazone linker has yielded compounds with significant antibacterial and antifungal properties.[4]

Antibacterial Activity

Several studies have demonstrated that adamantane-based hydrazones are effective against a range of Gram-positive and Gram-negative bacteria.[4][9] The lipophilicity of the adamantane group is thought to facilitate the transport of the molecule across the bacterial cell membrane.

Structure-Activity Relationship (SAR) Insights:

-

Compounds with an electron-donating group, such as a hydroxyl (-OH) group at the para position of the benzyl ring, have shown enhanced antibacterial activity.[4]

-

The presence of a nitro group has also been associated with pronounced antibacterial effects, particularly against Staphylococcus aureus.[9]

| Compound Series | Bacterial Strains | Activity (MIC/IC₅₀ in µM) | Reference |

| 4a, 4d, 5a, 5c | E. faecalis, S. aureus, B. cereus | MIC: 12.5 µM; IC₅₀: 6.12-6.88 µM | [4] |

| Hydrazones with nitro group | S. aureus | Pronounced effect | [9] |

Antifungal Activity

Adamantane-based hydrazones have also shown promising activity against various fungal strains, most notably Candida albicans.[4]

SAR Insights:

-

Similar to antibacterial activity, the presence of a para-hydroxyl group on the benzyl ring enhances antifungal efficacy.[4]

-

Certain halogenated derivatives have also demonstrated potent antifungal properties.

| Compound Series | Fungal Strain | Activity (MIC/IC₅₀ in µM) | Reference |

| 4a, 4f, 4h, 5a, 5c | C. albicans | MIC: 12.5 µM; IC₅₀: 3.56-6.77 µM | [4] |

| Dihydrazones with halo group | C. albicans | Displayed potential activity |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and reliable technique for determining the MIC of an antimicrobial agent.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculate each well with a standardized suspension of the microorganism (approximately 5 x 10⁵ CFU/mL).

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

The adamantane scaffold is famously associated with antiviral drugs like amantadine and rimantadine, which target the M2 proton channel of the influenza A virus.[2][11] Adamantane-based hydrazones are being explored as a new generation of antiviral agents with potentially broader spectrums of activity.[12][13]

Mechanism of Action: While the precise mechanisms for many novel adamantane hydrazones are still under investigation, it is hypothesized that they may also interfere with viral entry and uncoating processes, similar to their simpler adamantane predecessors.[11]

Anticancer Activity

The cytotoxic potential of adamantane-based hydrazones against various cancer cell lines has been reported.[4][14] The rigid adamantane structure can facilitate interactions with specific binding pockets in enzymes or receptors involved in cancer cell proliferation.

Mechanism of Action: Some copper(II) complexes of adamantoyl hydrazones have been shown to induce apoptosis in a caspase-3-dependent manner and exhibit anti-angiogenic effects.[14]

| Compound Series | Cancer Cell Lines | Activity (IC₅₀) | Reference |

| 4e, 5e | Human cancer cell lines | Cytotoxic | [4] |

| Copper(II) complexes | HeLa, LS174, A549, K562, MDA-MB-231 | High sensitivity | [14] |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and new drugs are urgently needed. Adamantane-based hydrazones have emerged as a promising class of antitubercular agents.[15]

Mechanism of Action: One identified mechanism of action is the inhibition of MmpL3, a mycolic acid transporter essential for the formation of the mycobacterial cell wall.[15] The adamantane moiety of these compounds is thought to interact with key residues within the MmpL3 protein.[15]

| Compound | Mycobacterial Strain | Activity (MIC in µg/mL) | Reference |

| Compound 1 | M. tuberculosis | 0.2 | [15] |

| M. bovis BCG | 0.3 | [15] |

Anticonvulsant Activity

The hydrazone moiety is a known pharmacophore in several anticonvulsant drugs.[16] The incorporation of an adamantane group can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.[17]

Mechanism of Action: The anticonvulsant activity of some adamantane derivatives has been linked to the modulation of benzodiazepine/GABAₐ receptors.

III. Causality and Future Directions

The diverse biological activities of adamantane-based hydrazones stem from the unique combination of the bulky, lipophilic adamantane cage and the versatile, hydrogen-bonding capable hydrazone linker. The adamantane group often serves as a hydrophobic anchor, facilitating membrane passage and interaction with hydrophobic pockets in target proteins. The hydrazone moiety, with its ability to act as both a hydrogen bond donor and acceptor, can form crucial interactions within the active sites of enzymes and receptors.

Future research in this area should focus on:

-

Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to identify the specific molecular targets for the various biological activities.

-

Optimization of Lead Compounds: Structure-activity relationship studies should be expanded to improve the potency and selectivity of promising compounds.

-

Pharmacokinetic Profiling: In-depth ADME (absorption, distribution, metabolism, and excretion) studies are essential to assess the drug-like properties of these compounds.

IV. Conclusion

Adamantane-based hydrazones represent a highly promising class of compounds with a broad and potent spectrum of biological activities. Their straightforward synthesis and the potential for extensive chemical modification make them an attractive area for further investigation in the field of drug discovery and development. This guide provides a foundational understanding of their synthesis, biological evaluation, and therapeutic potential, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

- Pham, V. H., Phan, T. P. D., Vu, T. K. T., Nguyen, T. H., Le, T. H., & Vu, B. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]

- National Center for Biotechnology Information. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. PubChem. [Link]

- JETIR. (2020). Study of Anti-bacterial Activities of dihydrazide- dihydrazone Derivatives of Adamantly Moiety Containing Nitro Group. JETIR, 7(8). [Link]

- Semantic Scholar. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]

- Mathur, A., Beare, A. S., & Reed, S. E. (1973). In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound. Antimicrobial Agents and Chemotherapy, 4(4), 421-426. [Link]

- ResearchGate. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]

- IJERA. (2022). Study of antifungal activities of dihydrazide- dihydrazone derivatives of adamantly moiety containing halo group.

- García-García, L., et al. (2022). A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3. International Journal of Molecular Sciences, 23(20), 12693. [Link]

- ResearchGate. (2024). Adamantane derivatives with antidiabetic activity. [Link]

- Artimova, S., et al. (2010). Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus. Bioorganic & Medicinal Chemistry Letters, 20(2), 546-549. [Link]

- ResearchGate. (2024). Amine derivatives of adamantane with antiviral activity. [Link]

- Valdman, A. V., & Kozlovskaya, M. M. (1975). [Tranquilizing activity of adamantane derivatives]. Biulleten' Eksperimental'noi Biologii i Meditsiny, 80(10), 54-57. [Link]

- Bjelogrlić, S., et al. (2016). Synthesis, characterization, cytotoxicity and antiangiogenic activity of copper(II) complexes with 1-adamantoyl hydrazone bearing pyridine rings. European Journal of Medicinal Chemistry, 117, 269-281. [Link]

- ResearchGate. (2025). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. [Link]

- ResearchGate. (2022). Novel adamantane-pyrazole and hydrazone hybridized: Design, synthesis, cytotoxic evaluation, SAR study and molecular docking simulation as carbonic anhydrase inhibitors. [Link]

- Semantic Scholar. (2002).

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Bioorganic & Medicinal Chemistry, 15(17), 5683-5689. [Link]

- ResearchGate. (2022). Synthesis, Antibacterial and Antifungal Activity of N'-(3-Hydroxy-4-Methoxy Benzylidene) this compound (IVAC) and Its Isomers. [Link]

- IJERA. (2022). Synthesis, characterization and study of anti-fungal activities of dihydrazide- dihydrazone derivatives of adamantly moiety containing nitro group.

- ResearchGate. (2012).

- ZORA. (2021). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]

- Researcher.Life. (2014). A review exploring biological activities of hydrazones. [Link]

- MDPI. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. [Link]

- ResearchGate. (2012). REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES. [Link]

- Kovarik, Z., et al. (2012). Adamantane-substituted guanylhydrazones: novel inhibitors of butyrylcholinesterase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(11), 1879-1886. [Link]

- ResearchGate. (2018). Structure activity relationship of adamantane compounds. [Link]

- Schlesinger, F., et al. (2005). Two mechanisms of action of the adamantane derivative IEM-1460 at human AMPA-type glutamate receptors. British Journal of Pharmacology, 145(4), 495-504. [Link]

- Spilovska, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2823-2843. [Link]

- Digital CSIC. (2016). Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compound. [Link]

- Sayyah, M., et al. (2021). Anti-Seizure Activity of 1-Adamantane Carboxylic Acid in Common Experimental Seizure Models: Role of Benzodiazepine-GABAA Receptors. Iranian Biomedical Journal, 25(3), 213-220. [Link]

- National Center for Biotechnology Information. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. [Link]

- National Institutes of Health. (2016).

- Research Square. (2023).

- ResearchGate. (2021).

- Yildirim, I., et al. (2005). Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives. Arzneimittel-Forschung, 55(7), 398-402. [Link]

- ResearchGate. (2020).

- Kaushik, D., et al. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943-3949. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A review exploring biological activities of hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. jetir.org [jetir.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In Vitro Antiviral Activity and Preliminary Clinical Trials of a New Adamantane Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, characterization, cytotoxicity and antiangiogenic activity of copper(II) complexes with 1-adamantoyl hydrazone bearing pyridine rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Tranquilizing activity of adamantane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Adamantane-1-Carbohydrazide Scaffold: A Technical Guide to a Privileged Pharmaceutical Intermediate

Abstract

The adamantane cage, a rigid, lipophilic, and metabolically robust hydrocarbon, has cemented its status as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure offers a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. This technical guide delves into the potential of adamantane-1-carbohydrazide as a key pharmaceutical intermediate. We will explore its synthesis, physicochemical properties, and its versatile role in the construction of a diverse array of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into harnessing the adamantane advantage in drug discovery.

The Adamantane Advantage in Drug Design

The adamantane moiety, the smallest unit of a diamond's crystal lattice, is more than just a bulky, inert substituent.[1] Its incorporation into a drug candidate can profoundly and predictably alter its properties, a phenomenon often referred to as the "adamantane advantage."[2]

Physicochemical Properties and Pharmacokinetic Modulation

The defining characteristic of the adamantane cage is its high lipophilicity.[3] This property is a double-edged sword in drug design. While it can enhance membrane permeability, facilitating absorption and passage through biological barriers like the blood-brain barrier, it can also lead to poor aqueous solubility.[4] The strategic placement of the adamantane group is therefore a critical consideration in balancing these effects.

Furthermore, the rigid, cage-like structure of adamantane provides steric shielding to adjacent functional groups, protecting them from metabolic degradation by enzymes such as cytochrome P450s.[3][5] This steric hindrance can significantly increase a drug's in vivo half-life, reducing dosing frequency and improving patient compliance.

The impact of adamantane on a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a key driver for its use.[5] By replacing a metabolically labile group with an adamantane moiety, medicinal chemists can fine-tune a drug's pharmacokinetic profile for optimal therapeutic efficacy.

A Rigid Scaffold for Enhanced Target Binding

Beyond its influence on pharmacokinetics, the rigid nature of the adamantane scaffold offers a distinct advantage in rational drug design.[5] Unlike flexible alkyl chains, the adamantane cage locks substituents into well-defined spatial orientations. This conformational rigidity can lead to higher binding affinity and selectivity for the target receptor or enzyme by minimizing the entropic penalty associated with the "freezing" of a flexible ligand upon binding. The three-dimensional nature of adamantane allows for the exploration of deep, hydrophobic binding pockets within biological targets that are often inaccessible to planar aromatic systems.[3]

This compound: The Gateway Intermediate

This compound is a versatile and readily accessible intermediate that serves as a gateway to a vast chemical space of adamantane-containing compounds.[6][7] Its synthesis is straightforward, and the carbohydrazide functionality provides a reactive handle for a multitude of chemical transformations.

Synthesis of this compound

The synthesis of this compound typically proceeds in a two-step sequence starting from the commercially available adamantane-1-carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Adamantane-1-Carboxylic Acid

-

To a solution of adamantane-1-carboxylic acid (1 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.2-0.5 equivalents) under cooling in an ice bath.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl adamantane-1-carboxylate.

Step 2: Hydrazinolysis of Methyl Adamantane-1-Carboxylate

-

Dissolve the methyl adamantane-1-carboxylate (1 equivalent) in ethanol (5-10 volumes).

-

Add hydrazine hydrate (5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain this compound as a white solid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O | [8] |

| Molecular Weight | 194.27 g/mol | [8] |

| Melting Point | 148-151 °C | [9][10] |

| Appearance | White crystalline solid | [9] |

| LogP (calculated) | ~1.4 | [11] |

Applications in the Synthesis of Bioactive Molecules

The true potential of this compound lies in its ability to serve as a scaffold for the synthesis of a wide range of derivatives with diverse biological activities. The nucleophilic nitrogen of the hydrazide is readily condensed with aldehydes and ketones to form stable hydrazones, a common pharmacophore in many drug classes.[6]

Hydrazide-Hydrazones: A Hub of Biological Activity

The reaction of this compound with various aromatic and heterocyclic aldehydes and ketones yields a library of adamantyl-hydrazones.[6][12] This reaction is typically carried out under mild acidic or neutral conditions in a suitable solvent like ethanol.

Experimental Protocol: General Synthesis of Adamantyl-Hydrazones

-

Dissolve this compound (1 equivalent) in ethanol (10-20 volumes).

-

Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (optional, can accelerate the reaction).

-

Stir the reaction mixture at room temperature or gentle reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to induce crystallization or concentrate and purify by column chromatography.

-

Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

These adamantyl-hydrazone derivatives have demonstrated a broad spectrum of biological activities:

-

Antimicrobial Activity: Many adamantyl-hydrazones exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][12] The lipophilic adamantane moiety is thought to facilitate the penetration of the bacterial cell membrane.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of adamantyl-hydrazones against various cancer cell lines.[7][13] The mechanism of action is often attributed to the induction of apoptosis.

-

Anticonvulsant Activity: The incorporation of an adamantane moiety into isatin-based Schiff bases has been shown to enhance their anticonvulsant properties, likely due to improved CNS penetration.[14][15]

Other Derivatives and Their Potential

Beyond hydrazones, the carbohydrazide group can be further derivatized to access other important chemical classes:

-

Thiadiazoles and Triazoles: Cyclization reactions of this compound with appropriate reagents can lead to the formation of five-membered heterocyclic rings like thiadiazoles and triazoles, which are known to possess a wide range of pharmacological activities.

-

Carbothioamides: Reaction with isothiocyanates yields carbothioamides, which have been investigated as potential urease inhibitors.[3]

Case Studies: Adamantane-Containing Drugs in the Clinic

The clinical success of several adamantane-containing drugs underscores the therapeutic potential of this unique scaffold.[10][16]

| Drug | Therapeutic Area | Mechanism of Action (simplified) |

| Amantadine | Antiviral (Influenza A), Parkinson's Disease | Blocks the M2 proton channel of the influenza virus; enhances dopamine release.[1] |

| Memantine | Alzheimer's Disease | Non-competitive NMDA receptor antagonist, protecting against excitotoxicity.[10] |

| Rimantadine | Antiviral (Influenza A) | Similar to amantadine, blocks the M2 proton channel.[10] |

| Saxagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor.[10] |

| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor.[10] |

These examples highlight the versatility of the adamantane scaffold in targeting a diverse range of biological pathways. The adamantane moiety in these drugs contributes to their favorable pharmacokinetic profiles and potent biological activity.

Future Perspectives and Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of pharmaceutical sciences. Its straightforward synthesis and reactive handle provide a robust platform for the development of novel drug candidates. The unique physicochemical properties imparted by the adamantane cage—lipophilicity, metabolic stability, and conformational rigidity—offer a powerful strategy to overcome common challenges in drug discovery, such as poor pharmacokinetics and lack of target selectivity.

As our understanding of disease biology deepens and the demand for more effective and safer medicines grows, the rational incorporation of privileged scaffolds like adamantane will continue to be a cornerstone of modern medicinal chemistry. The exploration of the vast chemical space accessible from this compound holds significant promise for the discovery of the next generation of innovative therapeutics. Researchers and drug development professionals are encouraged to leverage the "adamantane advantage" in their quest for novel and impactful medicines.

References

- Pham, V. H., Phan, T. P. D., Phan, D. C., & Vu, B. D. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]

- Noolvi, M. N., Patel, H. M., Singh, V., & Gadad, A. K. (2022). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. International Journal of Bioscience and Biochemistry, 14(1), 1-10. [Link]

- Jana, S., & Majumder, S. (2023). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 28(14), 5438. [Link]

- Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current medicinal chemistry, 23(29), 3245–3266. [Link]

- Lamoureux, G., & Artavia, G. (2010). Use of the adamantane structure in medicinal chemistry. Current medicinal chemistry, 17(26), 2967–2978. [Link]

- Noolvi, M. N., & Patel, H. M. (2022). Synthesis and in vitro cytotoxic activity of novel Adamantane Carbohydrazide. bioRxiv. [Link]

- Wikipedia. (2024). Adamantane. In Wikipedia. [Link]

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.).

- Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. A. (2022). X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. Molecules, 27(24), 8425. [Link]

- Pham, V. H., Phan, T. P. D., Phan, D. C., & Vu, B. D. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 4000. [Link]

- da Silva, A. B. F., de Oliveira, B. G., & Ramalho, T. C. (2021). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral Agent.

- Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. A. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2530. [Link]

- ResearchGate. (n.d.). The course of synthesis of the hydrazide of 1-adamantanecarboxylic acid. [Link]

- Georgieva, M., & Zlatkov, A. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1025. [Link]

- da Silva, A. B. F., de Oliveira, B. G., & Ramalho, T. C. (2021). Spectroscopic, Solvation Effects and MD Simulation of an Adamantane-Carbohydrazide Derivative, a Potential Antiviral. Semantic Scholar. [Link]

- Ditz, P., & Westhoff, G. (1984). Pharmacodynamics and pharmacokinetics of memantine. Arzneimittel-Forschung, 34(6), 661-666. [Link]

- Zayed, M. F., & Hassan, M. H. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity. Journal of Chemistry, 2021, 1-10. [Link]

- Al-Suhaimi, E. A., Ghorab, M. M., Al-Said, M. S., El-Gaby, M. S. A., & El-Hossary, E. M. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules, 27(19), 6599. [Link]

- Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. A. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(11), 3242. [Link]

- Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & El-Sayed, M. A. A. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes.

- Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical pharmacokinetics, 14(1), 35–51. [Link]

- Zayed, M. F., & Hassan, M. H. (2021). Schiff Bases of Isatin and this compound: Synthesis, Characterization and Anticonvulsant Activity.

- Hayden, F. G., & Hoffman, H. E. (1986). Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults. Antimicrobial agents and chemotherapy, 30(5), 752–756. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. connectsci.au [connectsci.au]

- 4. researchgate.net [researchgate.net]

- 5. Use of the adamantane structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosciencejournal.net [biosciencejournal.net]

- 10. chembk.com [chembk.com]

- 11. This compound | C11H18N2O | CID 337203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jchr.org [jchr.org]

- 13. Adamantane - A Lead Structure for Drugs in Clinical Practice. | Semantic Scholar [semanticscholar.org]

- 14. Page loading... [wap.guidechem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lipophilicity and Drug Design Considerations for Adamantane Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Adamantane Moiety - More Than Just a "Lipophilic Bullet"

Since its isolation from crude oil in 1933 and the development of a scalable synthesis in 1957, the adamantane moiety has carved a significant niche in medicinal chemistry.[1][2] Its first major success came with the discovery of the antiviral properties of amantadine in the 1960s, marking the dawn of adamantane's journey in drug discovery.[1][3][4] Adamantane, the smallest diamondoid, is a rigid, symmetrical, and highly lipophilic hydrocarbon (tricyclo[3.3.1.13,7]decane).[2][4] While it is often referred to as a "lipophilic bullet" for its ability to dramatically increase the lipophilicity of a parent molecule, this moniker belies its multifaceted role.[1]

The true value of the adamantyl group in drug design is multidimensional.[5] Its unique three-dimensional structure provides a rigid scaffold that allows for the precise positioning of substituents to probe drug targets effectively.[4][6] Furthermore, its steric bulk can shield adjacent functional groups from metabolic degradation, thereby enhancing a drug's stability and pharmacokinetic profile.[5][7] This guide provides an in-depth analysis of how the distinct lipophilicity of adamantane is strategically leveraged in modern drug design, from fundamental physicochemical principles to practical experimental considerations and successful clinical applications. We will explore how this seemingly simple hydrocarbon cage offers sophisticated solutions to complex challenges in medicinal chemistry, moving beyond its reputation as a mere lipophilicity enhancer.[6]

Caption: Key physicochemical properties of the adamantane scaffold.

The Lipophilicity of Adamantane: A Quantitative Perspective

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical property in drug design. It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME).[8] The most common metric for lipophilicity is the octanol-water partition coefficient (P), typically expressed as its logarithm (logP).[9][10] A positive logP value indicates a preference for the lipidic (octanol) phase, while a negative value indicates a preference for the aqueous phase.

The adamantane cage is inherently lipophilic due to its purely hydrocarbon composition. Incorporating an adamantyl group into a molecule is estimated to increase its calculated logP (cLogP) by approximately 3.1 log units.[4][11] This substantial increase can shift a highly water-soluble compound into a more clinically useful lipophilicity range, enhancing its ability to cross biological membranes.[5]

| Fragment | Approximate cLogP Contribution | Key Characteristics |

| Adamantyl | ~3.1 - 3.3 | Highly Lipophilic, Rigid, Bulky, 3D |

| Phenyl | ~1.9 | Aromatic, Planar, Metabolically Liable |

| Cyclohexyl | ~2.5 | Lipophilic, Flexible, Non-aromatic |

| tert-Butyl | ~1.9 | Lipophilic, Acyclic, Bulky |

| Methyl | ~0.5 | Small, Low Lipophilicity Contribution |

Caption: Comparative calculated LogP (cLogP) contributions of adamantyl and other common chemical fragments, highlighting adamantane's superior lipophilicity.

Strategic Incorporation of Adamantane in Drug Design

The decision to incorporate an adamantane moiety is a strategic choice aimed at optimizing a drug candidate's profile. Its utility extends far beyond simply increasing lipophilicity.

Enhancing Bioavailability and Membrane Permeability

A primary application of adamantane is to improve a drug's ability to permeate biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier (BBB) for central nervous system (CNS) activity.[12] By increasing a molecule's lipophilicity, the adamantane group can facilitate its passage from the aqueous environment of the gut or bloodstream into and across the lipid bilayers of cells.[13]

A prominent example is in the development of CNS drugs, where crossing the highly restrictive BBB is a major hurdle for 98% of candidate molecules.[12] The conjugation of an adamantyl group as a "lipophilic carrier" can enable poorly absorbed drugs to penetrate the BBB more readily.[12] The success of Memantine , an adamantane derivative used to treat Alzheimer's disease, is partly attributed to its ability to efficiently enter the CNS.[14][15]

Modulating Metabolism and Pharmacokinetics

The rigid and bulky nature of the adamantane scaffold provides steric hindrance that can protect nearby functional groups from metabolic enzymes, particularly cytochrome P450s.[2][5][7] This "metabolic shielding" can significantly increase a drug's plasma half-life, reduce clearance, and improve its overall pharmacokinetic profile.[5] The adamantane cage itself is also exceptionally stable and resistant to metabolic degradation.[16]

Adamantane as a Three-Dimensional Bioisostere

In modern drug discovery, there is a push to "escape flatland"—the over-reliance on flat, aromatic structures.[4][7] Adamantane serves as an excellent three-dimensional, non-aromatic bioisostere for phenyl rings and other bulky groups.[4][11] This substitution can offer several advantages:

-

Improved Metabolic Stability: Replacing a metabolically vulnerable phenyl ring with a robust adamantane cage can eliminate pathways of metabolic degradation (e.g., aromatic hydroxylation).

-

Enhanced Solubility: While highly lipophilic, adamantane's 3D structure can disrupt crystal lattice packing compared to flat aromatic rings, sometimes leading to improved aqueous solubility in the final compound—a counterintuitive but valuable outcome.[17]

-

Novel Target Interactions: The unique shape and volume of adamantane allow it to explore binding pockets in ways that a flat ring cannot, potentially leading to improved potency and selectivity.[3]

A Rigid Scaffold for Precise Pharmacophore Positioning

Beyond its bulk properties, adamantane provides a rigid, predictable scaffold. Its tetrahedral geometry with addressable bridgehead (tertiary) and bridge (secondary) positions allows for the precise spatial orientation of pharmacophoric elements.[4][6] This conformational rigidity minimizes the entropic penalty upon receptor binding, as the molecule does not need to "freeze" into an active conformation.[1] This can lead to a significant increase in binding affinity.

Caption: Strategic applications of the adamantane moiety in drug design.

Experimental and Computational Assessment of Lipophilicity

Accurately determining the lipophilicity of novel adamantane compounds is crucial for validating design hypotheses and building structure-activity relationships (SAR).

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the "gold standard" for experimentally measuring the partition coefficient (LogP).[9] It directly quantifies the distribution of a compound between n-octanol and water.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water by shaking them together in a separatory funnel for 24 hours.

-

Similarly, pre-saturate water (typically a buffer of relevant pH, e.g., pH 7.4) with n-octanol.

-

Allow the phases to separate completely and collect each phase. This pre-saturation is critical to prevent volume changes during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of the adamantane compound in the phase in which it is more soluble. The concentration should be chosen to be within the linear range of the analytical method.

-

-

Partitioning:

-

Add a precise volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and buffer.

-

Seal the vessel and shake vigorously to ensure thorough mixing and facilitate the partitioning of the compound between the two phases. The system should be agitated until equilibrium is reached (typically several hours). Centrifugation is then used to ensure a clean separation of the two phases.[18]

-

-

Quantification:

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the adamantane compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation:

-

The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:

-

P = [Concentration]octanol / [Concentration]aqueous

-

-

The final value is expressed as its logarithm:

-

LogP = log10(P)

-

-

Caption: Experimental workflow for LogP determination via the shake-flask method.

Chromatographic and Computational Methods

While accurate, the shake-flask method is labor-intensive.[9] Therefore, indirect methods are often used, especially for higher throughput screening:

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A compound's retention time on a nonpolar stationary phase is correlated with its lipophilicity. This method is much faster and requires less material than the shake-flask method.[19]

-

Computational (in silico) Methods: Numerous algorithms (e.g., ALOGPs, ClogP) are available to calculate logP values directly from a molecule's structure.[1] These methods are invaluable in the early design phase to quickly estimate the lipophilicity of virtual compounds before synthesis.

Case Studies: Adamantane Drugs in Clinical Practice

The theoretical benefits of incorporating adamantane are validated by numerous drugs on the market.

-

Amantadine and Rimantadine (Antivirals): These were among the first adamantane-based drugs and were used against Influenza A.[1][14] Their development marked the birth of adamantane medicinal chemistry and demonstrated the therapeutic potential of this scaffold.[3]

-

Memantine (NMDA Receptor Antagonist): Used for moderate-to-severe Alzheimer's disease, memantine's adamantane group is crucial for its pharmacokinetic profile, enabling it to cross the BBB, and for its pharmacological mechanism as a moderate, non-competitive NMDA receptor antagonist.[1][14]

-

Saxagliptin and Vildagliptin (Antidiabetics): These are modern drugs used to treat type 2 diabetes.[8][14] In saxagliptin, the adamantane moiety plays a key role in its binding characteristics and overall therapeutic efficacy as a DPP-4 inhibitor.

Challenges and Future Directions

While highly beneficial, the significant increase in lipophilicity from adamantane is not without potential drawbacks. Extremely high lipophilicity can lead to poor aqueous solubility, increased non-specific binding to proteins and tissues, and potential toxicity. Therefore, a careful balance must be struck. Medicinal chemists often mitigate these risks by incorporating polar functional groups elsewhere in the molecule to offset the adamantane's lipophilicity.

The future of adamantane in drug discovery remains bright. Research is ongoing to explore:

-

Novel Bioisosteres: Heteroadamantanes (where a carbon atom of the cage is replaced by a heteroatom like nitrogen or oxygen) and other bicyclic structures are being investigated as alternatives to fine-tune physicochemical properties while retaining a 3D shape.[17][20][21]

-

Targeted Drug Delivery: The lipophilic nature of adamantane makes it an excellent anchor for targeting molecules to lipid bilayers or for use in drug delivery systems like liposomes and dendrimers.[2][13]

-

Multi-substituted Derivatives: The ability to functionalize adamantane at multiple positions allows for the creation of complex molecules that can probe multiple binding sites or act on multiple targets simultaneously.[6]

Conclusion

The adamantane moiety is a powerful and versatile tool in the medicinal chemist's armamentarium. Its reputation as a "lipophilic bullet" is well-earned, providing a reliable method to enhance membrane permeability, improve metabolic stability, and favorably modulate the pharmacokinetic properties of drug candidates. However, its true value lies in its multi-dimensional character: it is also a rigid, metabolically inert, three-dimensional scaffold that enables precise pharmacophore positioning and serves as a valuable bioisostere for escaping the confines of traditional flat-ring systems. By understanding and strategically applying the unique lipophilic and structural properties of adamantane, researchers can continue to develop innovative and effective therapeutics for a wide range of diseases.

References

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- Spilovska, K., Zidek, M., & Korabecny, J. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(26), 2919–2944. [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central, 113(5), 3516-3604. [Link]

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Current Medicinal Chemistry, 17(26), 2967–2978. [Link]

- Lamoureux, G., & Artavia, G. (2010). Use of the Adamantane Structure in Medicinal Chemistry. Ingenta Connect. [Link]

- Dane, C., Cumbers, G. A., Allen, B., Montgomery, A. P., Danon, J. J., & Kassiou, M. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry. [Link]

- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.

- Sarris, K., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience. [Link]

- Globelune. (n.d.). The Role of Adamantane Derivatives in Modern Drug Discovery. Globelune. [Link]

- Georgiev, A., et al. (2023). Adamantane-containing drug delivery systems. Pharmacia. [Link]

- Burmistrov, V., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. eScholarship.org. [Link]

- Burmistrov, V. A., et al. (2020). Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors. PubMed. [Link]

- Sarris, K., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. PubMed. [Link]

- Stimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. [Link]

- Chlebek, J., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

- Le, G. T., & Hume, P. S. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry. [Link]

- Wesemann, W., & Sontag, K. H. (1981). [Pharmacodynamics and pharmacokinetics of memantine]. Arzneimittel-Forschung. [Link]

- ResearchGate. (n.d.). Structure activity relationship of adamantane compounds.

- Dane, C., & Kassiou, M. (2025). The adamantane scaffold: Beyond a lipophilic moiety. European Journal of Medicinal Chemistry. [Link]

- Aoki, F. Y., & Sitar, D. S. (1988). Clinical pharmacokinetics of amantadine hydrochloride. Clinical Pharmacokinetics. [Link]

- Dane, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery.

- Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

- Goral, P. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. SciSpace. [Link]

- Shcherbakova, E. S., et al. (2023). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

- Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry. [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. connectsci.au [connectsci.au]

- 5. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The adamantane scaffold: Beyond a lipophilic moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. chem.pg.edu.pl [chem.pg.edu.pl]

- 11. researchgate.net [researchgate.net]

- 12. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]

- 13. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 14. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Pharmacodynamics and pharmacokinetics of memantine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. scispace.com [scispace.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Properties of Adamantane-1-Carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane-1-carbohydrazide is a unique molecule that marries the rigid, lipophilic adamantane cage with the versatile carbohydrazide functional group. This structure makes it a valuable building block in medicinal chemistry and materials science.[1][2] The adamantane moiety is known to impart favorable pharmacokinetic properties, such as increased metabolic stability and bioavailability, to drug candidates.[1] The carbohydrazide group, on the other hand, serves as a versatile linker and a pharmacophore, capable of forming various derivatives like hydrazones with a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][3] A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and the structural elucidation of its derivatives.

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Key Spectroscopic Features

The molecular formula for this compound is C₁₁H₁₈N₂O, with a molecular weight of 194.27 g/mol .[4][5] The key structural components to consider in its spectroscopic analysis are the adamantane cage and the carbohydrazide moiety (-CONHNH₂).

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals characteristic of the adamantane cage and the carbohydrazide group.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by signals arising from the adamantane cage protons and the NH and NH₂ protons of the carbohydrazide group.

-

Adamantane Protons: The highly symmetrical nature of the adamantane cage results in overlapping signals for its protons.[6] Typically, the signals for the adamantane protons appear in the range of δ 1.6-2.0 ppm.[7] These signals often present as multiplets or broad singlets due to the complex spin-spin coupling between the numerous cage protons.

-

Carbohydrazide Protons: The protons of the -CONHNH₂ group are exchangeable and their chemical shifts can be influenced by solvent, concentration, and temperature.

-

The NH proton typically appears as a singlet.

-

The NH₂ protons also often appear as a singlet.

-

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Adamantane-H | 1.6 - 2.0 | m, br s |